4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

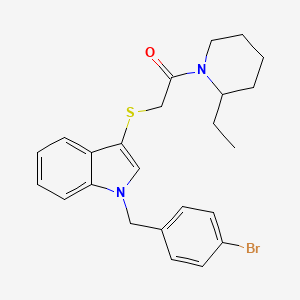

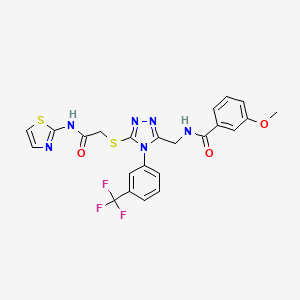

4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antiviral Research

This compound has shown promise in antiviral research due to its potential to inhibit virus replication. Derivatives of benzamide, which include the sulfonylpyridazine moiety, have been studied for their efficacy against a range of viruses. For instance, compounds with similar structures have demonstrated activity against influenza and Coxsackie B4 virus .

Anticancer Activity

Benzamide derivatives are also being explored for their anticancer properties. The sulfonyl group attached to the pyridazine ring can interact with various biological targets, potentially leading to the development of new anticancer drugs. Research into similar compounds has revealed their ability to interfere with cancer cell proliferation .

Anti-Inflammatory Applications

The structural features of this compound suggest it could serve as a scaffold for developing anti-inflammatory agents. The presence of a sulfonyl group and a benzamide core is common among molecules with known anti-inflammatory effects .

Antimicrobial Potential

Compounds with a benzamide core structure have been investigated for their antimicrobial properties. The addition of a sulfonylpyridazine group could enhance these properties, leading to the development of new antibiotics or antiseptics .

Neuroprotective Effects

Research into benzamide derivatives has indicated potential neuroprotective effects. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or death .

Agricultural Chemicals

The pyridazine ring, particularly when combined with sulfonyl groups, is a common feature in agrochemicals. This compound could be a precursor or an active ingredient in the synthesis of herbicides, pesticides, or plant growth regulators .

Mécanisme D'action

Target of Action

Similar benzamide derivatives have been reported to inhibit the smoothened (smo) receptor , which plays a crucial role in the Hedgehog (Hh) signaling pathway .

Mode of Action

It can be inferred from similar compounds that it may interact with its target, the smo receptor, leading to inhibition of the hh signaling pathway . This interaction could result in changes in cell proliferation and tumor growth .

Biochemical Pathways

The Hh signaling pathway is a key biochemical pathway that could be affected by this compound. This pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Result of Action

Based on the potential inhibition of the hh signaling pathway, it can be inferred that this compound could potentially influence cell proliferation and tumor growth .

Propriétés

IUPAC Name |

4-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHJPKTZNBXRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

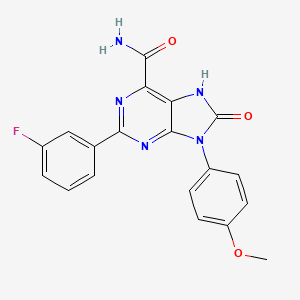

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

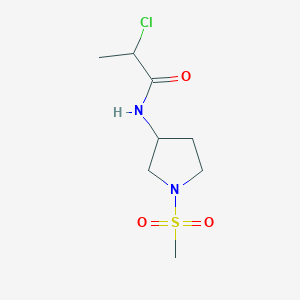

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

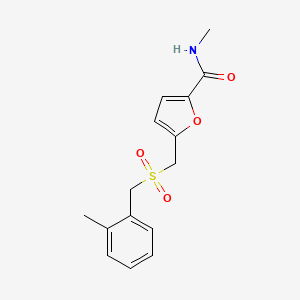

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)

![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)

![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)

![3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2781022.png)